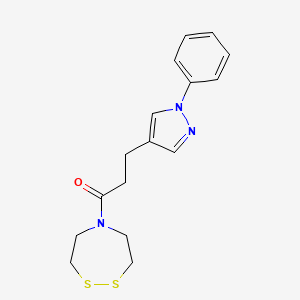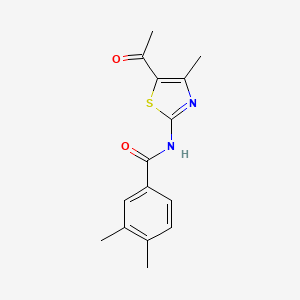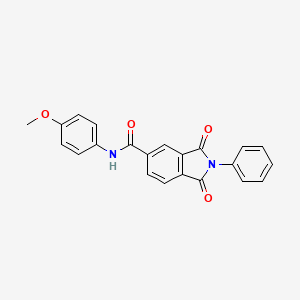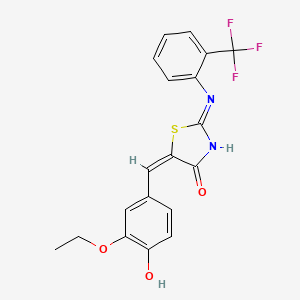
(2E,5E)-5-(3-ethoxy-4-hydroxybenzylidene)-2-((2-(trifluoromethyl)phenyl)imino)thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E,5E)-5-(3-ethoxy-4-hydroxybenzylidene)-2-((2-(trifluoromethyl)phenyl)imino)thiazolidin-4-one is a useful research compound. Its molecular formula is C19H15F3N2O3S and its molecular weight is 408.4. The purity is usually 95%.
BenchChem offers high-quality (2E,5E)-5-(3-ethoxy-4-hydroxybenzylidene)-2-((2-(trifluoromethyl)phenyl)imino)thiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E,5E)-5-(3-ethoxy-4-hydroxybenzylidene)-2-((2-(trifluoromethyl)phenyl)imino)thiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Thiazolidinone derivatives, including those structurally related to the specified compound, have been shown to possess significant anticancer properties. Research indicates that these compounds exhibit selective inhibitory activity against various leukemia cell lines. For example, a study highlighted that some 5-arylidene-2-(4-hydroxyphenyl)aminothiazol-4(5H)-ones demonstrated substantial antileukemic activity at submicromolar concentrations, with IC50 values ranging from 0.10 to 0.95 µM against 10 leukemia cell lines, including HL-60 and Jurkat cells. The antitumor activity of these compounds was linked to their ability to induce apoptosis selectively in cancer cells over normal cells, without being substrates for P-glycoprotein, which is often overexpressed in refractory cancers (Subtelna et al., 2020).
Antimicrobial Activity
Compounds with the thiazolidinone core structure also exhibit promising antimicrobial properties. A series of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives, incorporating thiazolidine-2,4-dione, rhodanine, and 2-thiohydantoin moieties, demonstrated antibacterial activity primarily against Gram-positive bacterial strains, with some derivatives showing activity similar or superior to reference drugs such as oxacillin and cefuroxime (Trotsko et al., 2018).
Antioxidant Potential
The thiazolidinone derivatives have also been studied for their antioxidant potential, which is crucial for mitigating oxidative stress, a contributing factor in various chronic diseases. For instance, one study found that certain derivatives improved motor functions and exerted antioxidant effects in models of Parkinson's disease. The compounds were effective in preserving tyrosine hydroxylase-positive neurons in the substantia nigra pars compacta and striatum, and normalizing the activities of key antioxidant enzymes, highlighting their potential therapeutic value in neurodegenerative disorders (Ren et al., 2022).
Eigenschaften
IUPAC Name |
(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-[2-(trifluoromethyl)phenyl]imino-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O3S/c1-2-27-15-9-11(7-8-14(15)25)10-16-17(26)24-18(28-16)23-13-6-4-3-5-12(13)19(20,21)22/h3-10,25H,2H2,1H3,(H,23,24,26)/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APEYRHRAPKZLSA-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=NC3=CC=CC=C3C(F)(F)F)S2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=NC3=CC=CC=C3C(F)(F)F)S2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2826705.png)
![1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2826706.png)
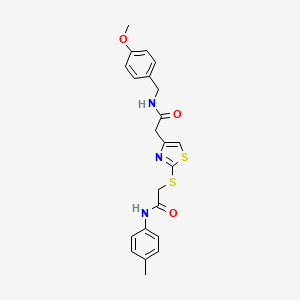
![2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide](/img/structure/B2826712.png)
![N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2826714.png)
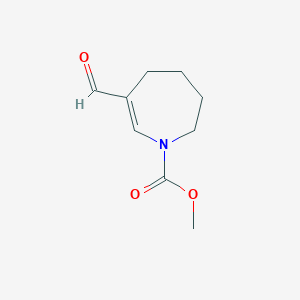

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(o-tolyloxy)acetamide](/img/structure/B2826719.png)
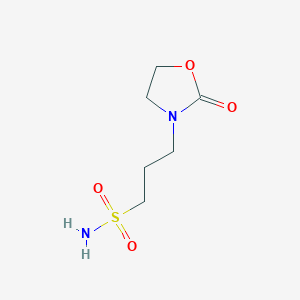
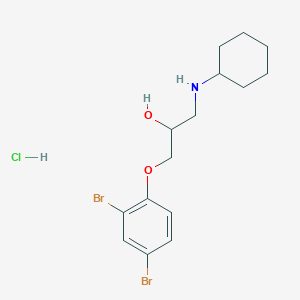
![1-Oxaspiro[4.4]non-2-en-4-one](/img/structure/B2826725.png)
